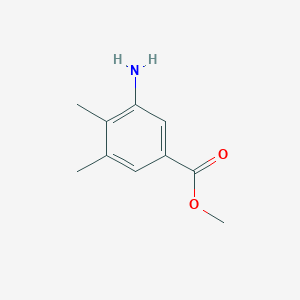

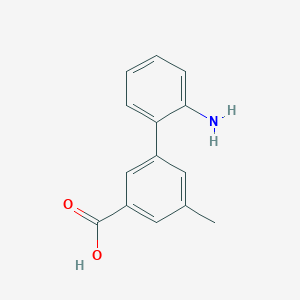

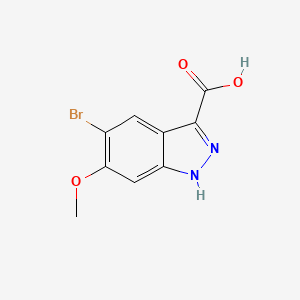

![molecular formula C18H22FN3 B1527820 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline CAS No. 1220036-80-5](/img/structure/B1527820.png)

2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline

Descripción general

Descripción

“2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline” is a complex organic compound. It likely contains a benzyl group attached to a piperazine ring, which is then attached to an aniline group with a fluorine atom at the 4-position .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation .

Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

- Piperazine substituted naphthalimide model compounds, related to 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline, exhibit interesting luminescent properties and photo-induced electron transfer, making them useful for pH probes and fluorescence studies (Gan, Chen, Chang, & Tian, 2003).

Drug Development and Neuroleptic Activity

- Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antipsychotics, indicating their relevance in the development of new CNS (Central Nervous System) drugs (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Synthesis and Catalysis

- The compound has been involved in studies related to the synthesis of drugs like flunarizine, showcasing its role in catalysis and pharmaceutical production (Shakhmaev, Sunagatullina, & Zorin, 2016).

Alzheimer's Disease Research

- Fluorinated derivatives of the compound have been used in PET imaging for quantifying receptor densities in the brains of Alzheimer's disease patients, contributing to our understanding of neurological disorders (Kepe et al., 2006).

DNA Interaction Studies

- Compounds with piperazine substituents play a role in DNA interaction studies, particularly in understanding how certain molecules interact with the minor groove of B-DNA, which is crucial for drug design and understanding DNA-protein interactions (Pjura, Grześkowiak, & Dickerson, 1987).

Antimicrobial Activity

- Derivatives of this compound have been explored for their antimicrobial properties, indicating potential applications in developing new antibacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as phenylpiperazines have been found to target proteins like s100b .

Mode of Action

Benzylpiperazine derivatives have been reported to have amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors .

Biochemical Pathways

Similar compounds have been associated with reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds like methylbenzylpiperazine are known to be metabolized in the liver and excreted via the kidneys .

Result of Action

Similar compounds have been reported to have stimulant effects, although they may cause negative side effects such as headaches and nausea .

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other benzylpiperazine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzylpiperazine group and the fluorine atom, which may affect the compound’s reactivity and binding affinity .

Cellular Effects

It is plausible that it could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not documented .

Propiedades

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3/c19-17-6-7-18(20)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXRFPRFLAMEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

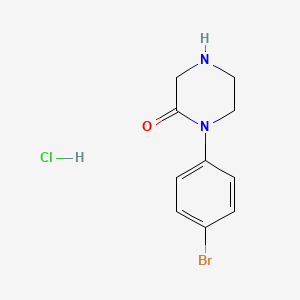

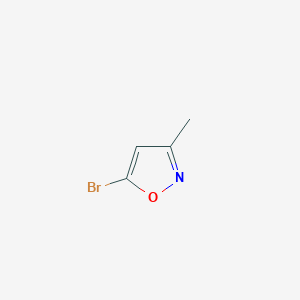

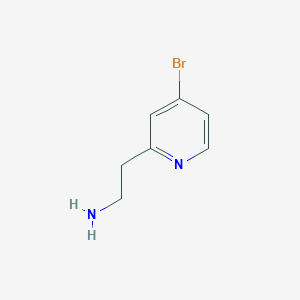

![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)